N1,N2,N3, N4-tetra-Boc-spermine
Overview
Description
N1,N2,N3, N4-tetra-Boc-spermine is a chemical compound with the molecular formula C30H58N4O8 and a molecular weight of 602.81 g/mol . It is a derivative of spermine, a polyamine involved in cellular metabolism. The compound is characterized by the presence of four tert-butoxycarbonyl (Boc) protecting groups attached to the nitrogen atoms of spermine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N2,N3, N4-tetra-Boc-spermine typically involves the protection of the amino groups of spermine with Boc groups. This can be achieved through the reaction of spermine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) or sodium bicarbonate (NaHCO3) . The reaction is usually carried out in an organic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) at room temperature.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This involves the use of larger reaction vessels, more efficient mixing, and temperature control to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
N1,N2,N3, N4-tetra-Boc-spermine can undergo various chemical reactions, including:
Deprotection Reactions: The Boc protecting groups can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the Boc groups are replaced by other functional groups.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl)
Substitution: Various nucleophiles depending on the desired substitution
Major Products Formed
Deprotection: Spermine
Substitution: Various substituted spermine derivatives depending on the nucleophile used
Scientific Research Applications
N1,N2,N3, N4-tetra-Boc-spermine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in cellular metabolism and its interactions with DNA and RNA.
Medicine: Investigated for potential therapeutic applications, including as a drug delivery agent.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N1,N2,N3, N4-tetra-Boc-spermine involves its interaction with biological molecules such as DNA, RNA, and proteins. The Boc groups protect the amino groups of spermine, allowing it to be used in various chemical reactions without unwanted side reactions . Upon deprotection, spermine can interact with negatively charged molecules like DNA, stabilizing their structures and influencing their functions .
Comparison with Similar Compounds
Similar Compounds
- N1,N2,N3, N4-tetra-Boc-spermidine
- N1,N2,N3, N4-tetra-Boc-putrescine
Uniqueness
N1,N2,N3, N4-tetra-Boc-spermine is unique due to its specific structure and the presence of four Boc protecting groups, which provide stability and allow for selective reactions. Compared to similar compounds like N1,N2,N3, N4-tetra-Boc-spermidine and N1,N2,N3, N4-tetra-Boc-putrescine, this compound has a longer carbon chain and more amino groups, making it more versatile in chemical synthesis and biological applications .
Properties
IUPAC Name |
tert-butyl N-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]-N-[4-[(2-methylpropan-2-yl)oxycarbonyl-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]amino]butyl]carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H58N4O8/c1-27(2,3)39-23(35)31-17-15-21-33(25(37)41-29(7,8)9)19-13-14-20-34(26(38)42-30(10,11)12)22-16-18-32-24(36)40-28(4,5)6/h13-22H2,1-12H3,(H,31,35)(H,32,36) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQUCJBRWLAGLCA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCN(CCCCN(CCCNC(=O)OC(C)(C)C)C(=O)OC(C)(C)C)C(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H58N4O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
602.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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